molecular formula C17H15ClN2O5 B583453 5'-Chloro-2'-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester CAS No. 129973-74-6

5'-Chloro-2'-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester

Cat. No.: B583453
CAS No.: 129973-74-6
M. Wt: 367.797
InChI Key: ZRYOWWCGEBQSKY-DKFMXDSJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Chloro-2’-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester typically involves the reaction of 5-chloro-2-nitroaniline with ethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl malonate attacks the electrophilic carbon of the 5-chloro-2-nitroaniline .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5’-Chloro-2’-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5’-Chloro-2’-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester is used in various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    5’-Chloro-2’-nitro-N-phenyl-malonanilic Acid Ethyl Ester: Similar structure but without the deuterium labeling.

    5’-Chloro-2’-nitro-N-phenyl-malonanilic Acid-13C6 Ethyl Ester: Similar structure but with carbon-13 labeling.

Uniqueness

5’-Chloro-2’-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. This labeling allows for precise tracking and analysis in metabolic and pharmacokinetic studies .

Properties

IUPAC Name

ethyl 3-(5-chloro-2-nitro-N-(2,3,4,5,6-pentadeuteriophenyl)anilino)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5/c1-2-25-17(22)11-16(21)19(13-6-4-3-5-7-13)15-10-12(18)8-9-14(15)20(23)24/h3-10H,2,11H2,1H3/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYOWWCGEBQSKY-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)N(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C(=O)CC(=O)OCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747341
Record name Ethyl 3-{(5-chloro-2-nitrophenyl)[(~2~H_5_)phenyl]amino}-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129973-74-6
Record name Propanoic acid, 3-[(5-chloro-2-nitrophenyl)phenyl-d5-amino]-3-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129973-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-{(5-chloro-2-nitrophenyl)[(~2~H_5_)phenyl]amino}-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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